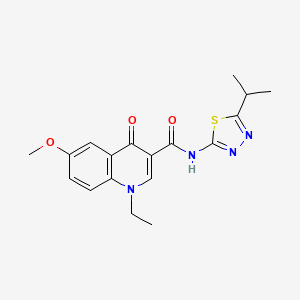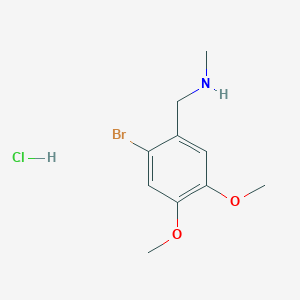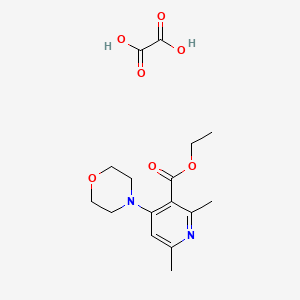![molecular formula C21H24N2O2 B5126076 4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, commonly known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamides and has been studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of EPPB is not fully understood, but it is believed to act on the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. EPPB has been found to inhibit the activation of NF-κB and thus reduce inflammation.
Biochemical and Physiological Effects
EPPB has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. EPPB has also been found to inhibit the activation of T cells and macrophages, which play a key role in the immune response.
实验室实验的优点和局限性
EPPB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, EPPB has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the study of EPPB. One potential direction is the development of EPPB analogs with improved solubility and stability. Another direction is the study of EPPB in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, the mechanism of action of EPPB needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, EPPB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action and biochemical and physiological effects. EPPB has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EPPB, including the development of EPPB analogs and the study of EPPB in combination with other drugs.
合成方法
The synthesis of EPPB involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This is then reacted with N-(2-amino-phenyl) piperidine to form 4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. The synthesis method has been optimized to yield high purity and yield of EPPB.
科学研究应用
EPPB has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EPPB has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
4-ethyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-10-12-17(13-11-16)20(24)22-19-9-5-4-8-18(19)21(25)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPOZBMHSPSHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

